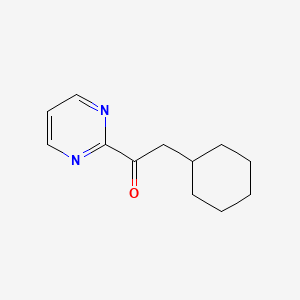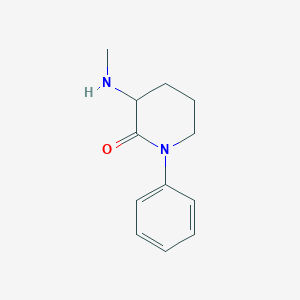![molecular formula C21H18O3 B1455471 3-[3-(Benzyloxy)phenyl]phenylacetic acid CAS No. 1013405-79-2](/img/structure/B1455471.png)
3-[3-(Benzyloxy)phenyl]phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-(Benzyloxy)phenyl]phenylacetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It is a derivative of phenylacetic acid, which is a white solid with a strong honey-like odor . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H14O3 . Its molecular weight is 242.27 g/mol . The InChI key is LLZKAZNUCYYBQO-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a white solid . Its melting point is 126°C . The compound has a molecular weight of 242.27 g/mol .
科学的研究の応用
Green Chemistry Applications
3-[3-(Benzyloxy)phenyl]phenylacetic acid finds application in green chemistry as a renewable building block. For instance, Trejo-Machin et al. (2017) discussed the use of phloretic acid, a related phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional methods (Trejo-Machin et al., 2017).
Catalysis and Synthesis
In the field of catalysis and organic synthesis, this compound plays a significant role. Lin and Yamamoto (1998) described its use in the carbonylation of benzyl alcohol, showing its versatility in synthesizing various phenylacetic acid derivatives (Lin & Yamamoto, 1998).
Microbial Metabolism
In microbial metabolism, this compound is involved in the anaerobic metabolism of phenylalanine in certain bacteria. Rhee and Fuchs (1999) studied its role in Thauera aromatica, where it's oxidized to benzoyl-CoA, highlighting its importance in microbial aromatic metabolism (Rhee & Fuchs, 1999).
Agricultural Chemistry
In agricultural chemistry, derivatives of phenylacetic acid have been synthesized and studied for their role in plant growth regulation. Watanabe and Taniguchi (1986) highlighted the synthesis of such derivatives and their impact on plant growth (Watanabe & Taniguchi, 1986).
Safety and Hazards
作用機序
Target of Action
The primary targets of phenylacetic acid derivatives are often enzymes involved in metabolic pathways . .
Biochemical Pathways
Phenylacetic acid derivatives are often involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Phenylacetic acid derivatives often have a variety of biological effects, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
3-[3-(Benzyloxy)phenyl]phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . These interactions can influence the compound’s stability and reactivity in biochemical assays. Additionally, the benzyloxy group can participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering gene expression patterns. Moreover, its impact on cellular metabolism can result in variations in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing enzyme activity and protein function. Additionally, the phenylacetic acid moiety can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to alterations in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s benzyloxy group can undergo oxidation and reduction reactions, influencing its metabolic fate . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its biochemical activity and interactions with other biomolecules, ultimately affecting cellular function.
特性
IUPAC Name |
2-[3-(3-phenylmethoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)13-17-8-4-9-18(12-17)19-10-5-11-20(14-19)24-15-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXZQKQAYXIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716590 |
Source


|
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-79-2 |
Source


|
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)


![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)



![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)




